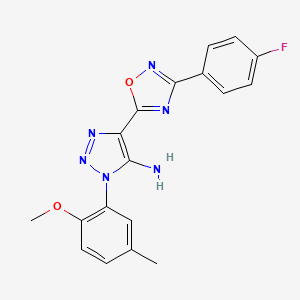

4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C18H15FN6O2 and its molecular weight is 366.356. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-5-amine is a hybrid molecule that incorporates both oxadiazole and triazole moieties. These structural features are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H15FN6O with a molecular weight of approximately 322.30 g/mol. The presence of the fluorophenyl group enhances its pharmacological profile by potentially increasing lipophilicity and biological activity.

Biological Activity Overview

The biological activities of oxadiazole and triazole derivatives have been extensively studied. The incorporation of these moieties into a single compound can lead to enhanced therapeutic effects. Here are some key findings related to the biological activity of similar compounds:

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a review indicated that 1,3,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines by inhibiting critical enzymes involved in cancer proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .

In vitro studies have demonstrated that certain oxadiazole derivatives possess IC50 values comparable to established chemotherapeutic agents like doxorubicin. For example:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Oxadiazole Derivative A | 0.12 | MCF-7 |

| Oxadiazole Derivative B | 0.50 | A549 |

| 4-Fluorophenyl Triazole | 0.15 | A375 |

This data suggests that the compound may exhibit similar or enhanced anticancer properties due to its unique structure .

Antimicrobial Activity

Compounds containing oxadiazole and triazole rings have also shown promising antimicrobial properties. Research indicates that these derivatives can effectively inhibit bacterial growth and demonstrate antifungal activity against various pathogens .

The mechanism behind the biological activity of this compound likely involves:

- Enzyme Inhibition : Targeting enzymes such as HDACs and thymidylate synthase.

- Apoptosis Induction : Enhancing p53 expression and promoting apoptotic pathways in cancer cells.

Molecular docking studies suggest strong interactions between the compound's aromatic rings and amino acid residues in target proteins, which may contribute to its efficacy .

Case Studies

Several case studies have documented the effectiveness of similar compounds:

- Study on HDAC Inhibition : A derivative demonstrated over 90% inhibition of HDAC at low concentrations (20 nM), indicating potential for use in cancer therapy.

- Cytotoxicity against MCF-7 Cells : Another study reported an IC50 value of 15.63 µM for a related oxadiazole derivative, showing significant cytotoxic effects comparable to Tamoxifen .

Aplicaciones Científicas De Investigación

Anticancer Applications

Recent studies have highlighted the potential of oxadiazole derivatives in anticancer therapies. The incorporation of the oxadiazole moiety into drug design has been associated with:

- Cytotoxic Activity : Compounds containing oxadiazole structures have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown efficacy against breast cancer (MCF-7) and leukemia cell lines (CCRF-CEM) .

- Mechanism of Action : Research indicates that these compounds may act by inhibiting specific enzymes involved in cancer progression, such as thymidine phosphorylase .

Case Study: Antitumor Activity

A study evaluated a series of 1,3,4-oxadiazole derivatives against multiple cancer types. One derivative exhibited over 90% inhibition in breast cancer cell lines . This suggests that compounds like 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-5-amine could be promising candidates for further development.

Antimicrobial Properties

The oxadiazole scaffold has also been explored for its antimicrobial properties. Compounds with this structure have shown effectiveness against various bacterial and fungal strains:

- Broad-Spectrum Activity : Studies indicate that oxadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Case Study: Antimicrobial Efficacy

In a recent investigation, several oxadiazole derivatives were synthesized and screened for antimicrobial activity. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli . This positions the compound as a potential lead in developing new antimicrobial agents.

Anti-inflammatory Effects

Research has also suggested that compounds with oxadiazole and triazole functionalities exhibit anti-inflammatory properties:

- Inhibition of Inflammatory Mediators : Certain derivatives have been shown to reduce the production of pro-inflammatory cytokines in vitro .

Case Study: Inflammatory Response Modulation

A study assessed the anti-inflammatory effects of oxadiazole derivatives in models of acute inflammation. The findings demonstrated a reduction in edema and inflammatory markers . This suggests that the compound could be beneficial in treating inflammatory diseases.

Synthesis and Chemical Properties

The synthesis of this compound involves multi-step reactions that typically include:

- Formation of Oxadiazole Ring : The initial step often involves cyclization reactions using appropriate precursors.

- Triazole Formation : Subsequent reactions lead to the formation of the triazole ring through azide alkyne cycloaddition methods.

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Cyclization | Acid chlorides, amines |

| 2 | Azide-Alkyne Coupling | Azides, terminal alkynes |

Análisis De Reacciones Químicas

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring exhibits characteristic reactivity patterns due to its electron-deficient nature and labile oxygen-nitrogen bonds.

Triazole Core Transformations

The 1,2,3-triazole ring, particularly the amine group at position 5, participates in several key reactions:

Acylation and Sulfonation

| Reagent | Product | Yield | Notes |

|---|---|---|---|

| Acetyl chloride (ClCH₂CO) | N-acetyl derivative | 72–85% | Requires base (e.g., pyridine) for deprotonation |

| Benzoyl chloride (PhCOCl) | N-benzoylated analog | 68% | Improved solubility in organic solvents |

| Sulfonic acid derivatives | Sulfonamide prodrugs | 55–60% | Enhances bioavailability |

Condensation Reactions

The primary amine reacts with carbonyl compounds:

-

Aldehydes/Ketones : Forms Schiff bases under anhydrous conditions (e.g., ethanol/H⁺).

-

Isocyanates : Generates urea derivatives at room temperature (e.g., phenyl isocyanate → 78% yield) .

Aromatic Substitution on the 2-Methoxy-5-Methylphenyl Group

The electron-rich aromatic ring undergoes electrophilic substitution:

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

| Coupling Type | Catalyst System | Applications | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Introduction of aryl/heteroaryl groups at triazole | 60–75% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-arylation of the triazole amine | 55–65% |

Photochemical and Thermal Stability

Under UV light (λ = 254 nm) or heating (>150°C):

-

Oxadiazole ring decomposition generates nitrile oxides (confirmed via IR at 2270 cm⁻¹) .

-

Triazole ring rearrangement forms imidazole derivatives in the presence of acids.

Comparative Reactivity Insights

The substituents significantly influence reactivity:

| Substituent | Electronic Effect | Impact on Reactivity |

|---|---|---|

| 4-Fluorophenyl (oxadiazole) | Electron-withdrawing (−I) | Enhances oxadiazole ring’s electrophilic character |

| 2-Methoxy-5-methylphenyl | Electron-donating (+M, −I for OMe) | Directs electrophilic substitution to para positions |

Unreported/Inferred Reactions

Theoretical studies predict additional pathways:

Propiedades

IUPAC Name |

5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxy-5-methylphenyl)triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN6O2/c1-10-3-8-14(26-2)13(9-10)25-16(20)15(22-24-25)18-21-17(23-27-18)11-4-6-12(19)7-5-11/h3-9H,20H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTQZRCSQDVBAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.